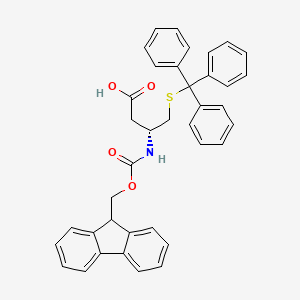

Fmoc-beta-HomoCys(Trt)-OH

Description

Fmoc-β-HomoCys(Trt)-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a β-homocysteine backbone (an additional methylene group compared to cysteine), with a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a trityl (Trt) group protecting the thiol side chain. Key properties include:

- Molecular formula: C₃₈H₃₃NO₄S

- Molecular weight: 599.74 g/mol

- CAS Number: 646068-80-6

- Purity: ≥98% (typical commercial specifications) .

The β-homocysteine scaffold introduces conformational flexibility into peptides, making it valuable for studying protein folding and designing drug delivery systems. The Trt group offers acid-labile protection, ensuring stability during SPPS while allowing selective deprotection under mild acidic conditions .

Properties

CAS No. |

646068-80-6 |

|---|---|

Molecular Formula |

C38H33NO4S |

Molecular Weight |

599.7 g/mol |

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid |

InChI |

InChI=1S/C38H33NO4S/c40-36(41)24-30(39-37(42)43-25-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)26-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35H,24-26H2,(H,39,42)(H,40,41)/t30-/m1/s1 |

InChI Key |

IFMIEVGWSYSZOU-SSEXGKCCSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Origin of Product |

United States |

Preparation Methods

Protection of Beta-Homocysteine

Thiol Protection: The thiol group of beta-homocysteine is protected using the trityl (Trt) group. This protecting group is acid-labile and provides stability during peptide chain elongation while preventing unwanted side reactions at the thiol site.

Amino Group Protection: The amino group is protected by the Fmoc group, which can be removed under mild basic conditions (typically 20% piperidine in dimethylformamide) during SPPS, allowing for controlled peptide elongation.

Coupling Reagents and Activation

The coupling of this compound to the growing peptide chain is generally performed using carbodiimide-based coupling agents such as N,N′-diisopropylcarbodiimide (DIC) in the presence of additives like 1-hydroxybenzotriazole hydrate (HOBt) to improve coupling efficiency and reduce racemization.

Manual coupling is often employed for this amino acid derivative due to its sensitivity and the need for careful monitoring. Coupling times range from 2 to 4 hours at room temperature to ensure complete reaction.

Deprotection Conditions

Fmoc deprotection for this compound requires reduced exposure to piperidine to avoid side reactions. Typical protocols involve treatment with 20% piperidine in dimethylformamide for shorter periods (e.g., 3 cycles of 2 minutes each) compared to other amino acids, which may require longer exposure.

The trityl protecting group is removed during the final acid cleavage step of peptide synthesis, commonly using trifluoroacetic acid (TFA) under standard conditions.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

This compound is incorporated into peptides using automated or manual SPPS techniques. Automated synthesizers use standard Fmoc chemistry protocols, but manual intervention may be necessary for coupling this amino acid to ensure completeness.

The resin swelling, washing, and coupling monitoring are critical to ensure high purity and yield of the peptide containing beta-homocysteine residues.

Data Table: Typical Preparation and Coupling Conditions for this compound

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Thiol Protection | Trityl chloride (TrtCl) | Acid-labile protecting group for thiol |

| Amino Protection | Fmoc-Cl | Base-mediated protection of amino group |

| Coupling Agent | DIC + HOBt | Manual coupling, 2–4 hours at 25°C |

| Pre-activation | N-methylmorpholine (NMM), 0.4 M | Used for other amino acids, but manual coupling preferred for this compound |

| Fmoc Deprotection | 20% Piperidine in DMF, 3 × 2 min cycles | Reduced exposure to prevent side reactions |

| Final Deprotection & Cleavage | Trifluoroacetic acid (TFA) | Removes Trt and side-chain protecting groups |

| Purification | Reverse-phase HPLC | Ensures high purity of final product |

Comprehensive Research Findings and Perspectives

Manual Coupling Preference: Due to the sensitivity of this compound, manual coupling is favored over automated coupling to ensure complete reaction and minimize side reactions. This is supported by peptide synthesis studies where coupling completeness was verified by Kaiser tests.

Reduced Piperidine Exposure: The need to reduce piperidine exposure during Fmoc deprotection is critical to prevent side-chain deprotection or degradation, as observed in peptide synthesis protocols involving beta-homocysteine derivatives.

Solubility and Storage: The compound is soluble in dimethyl sulfoxide (DMSO) and should be stored at -20°C or below to maintain stability. Stock solutions can be prepared at various concentrations depending on experimental needs, with care taken to avoid repeated freeze-thaw cycles.

Applications Impacting Preparation: The preparation method is influenced by the intended use of this compound. For pharmaceutical or protein engineering applications, high purity and controlled coupling are paramount, necessitating optimized synthetic protocols and rigorous quality control.

Advanced Peptide Synthesis Techniques: Microwave-assisted SPPS has been explored for related peptides, improving reaction kinetics and yields, though manual coupling steps remain essential for sensitive amino acid derivatives like this compound.

Chemical Reactions Analysis

Types of Reactions:

Deprotection Reactions: The Fmoc and Trt groups can be removed under specific conditions to yield free homocysteine. The Fmoc group is typically removed using a base like piperidine, while the Trt group is removed using an acid like trifluoroacetic acid.

Substitution Reactions: The protected homocysteine can undergo substitution reactions at the thiol group, forming various derivatives.

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Trt removal.

Substitution: Various alkylating agents can be used for substitution at the thiol group.

Major Products:

Deprotected Homocysteine: Removal of protective groups yields free homocysteine.

Substituted Derivatives: Depending on the alkylating agent used, various substituted derivatives can be formed.

Scientific Research Applications

Chemistry:

Peptide Synthesis: Fmoc-beta-HomoCys(Trt)-OH is widely used in the synthesis of peptides and proteins. The protective groups ensure selective reactions during peptide assembly.

Biology:

Protein Engineering: The compound is used in the study of protein structure and function, particularly in the incorporation of homocysteine into proteins.

Medicine:

Drug Development: this compound is used in the development of peptide-based drugs, offering a way to introduce homocysteine residues into therapeutic peptides.

Industry:

Biotechnology: The compound is used in various biotechnological applications, including the development of biosensors and diagnostic tools.

Mechanism of Action

Molecular Targets and Pathways:

Peptide Bond Formation: The primary mechanism of action involves the formation of peptide bonds during peptide synthesis. The protective groups prevent unwanted side reactions, ensuring the correct assembly of the peptide chain.

Thiol Chemistry: The thiol group of homocysteine can participate in various biochemical reactions, including disulfide bond formation and redox reactions.

Comparison with Similar Compounds

Structural Features

| Compound | Backbone | Protecting Groups | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| Fmoc-β-HomoCys(Trt)-OH | β-homocysteine | Fmoc (α-amine), Trt (SH) | 599.74 | 646068-80-6 |

| Fmoc-Cys(Trt)-OH | Cysteine | Fmoc (α-amine), Trt (SH) | 585.71 | 103213-32-7 |

| Fmoc-His(Trt)-OH | Histidine | Fmoc (α-amine), Trt (imidazole) | 547.60 | 166108-71-8 |

| Fmoc-Asn(Trt)-OH | Asparagine | Fmoc (α-amine), Trt (amide) | 594.65 | 132388-57-5 |

Key Differences :

- Backbone flexibility: The β-homocysteine in Fmoc-β-HomoCys(Trt)-OH provides greater conformational freedom than α-amino acids like cysteine or histidine .

- Protection strategy : While Trt is commonly used for thiols (Cys, β-HomoCys), it protects the imidazole ring in histidine and the side-chain amide in asparagine .

Purity and Impurities

Notes:

Analytical Methods

Functional Advantages :

- Fmoc-β-HomoCys(Trt)-OH’s extended backbone facilitates peptide cyclization and stability in vivo.

- Fmoc-Cys(Trt)-OH’s thiol group enables disulfide bridge formation, critical for protein folding .

Biological Activity

Fmoc-beta-HomoCys(Trt)-OH is a thioether-containing amino acid derivative that has garnered attention in the field of peptide chemistry and biological research. Its unique structure, featuring a β-homocysteine backbone with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a triphenylmethyl (Trt) protecting group, makes it a valuable building block for synthesizing bioactive peptides. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula: C₃₈H₃₃N₁O₄S. The structural features include:

- Fmoc Group : A protective group that aids in the synthesis of peptides.

- Trt Group : Protects the thiol functionality, enhancing stability during peptide synthesis.

- Beta-Homocysteine Backbone : Imparts unique properties relevant to biological activity.

Synthesis

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. The process includes:

- Coupling Reactions : Utilizing coupling agents like PyBOP to facilitate the formation of peptide bonds.

- Deprotection Steps : Removal of protecting groups under controlled conditions to yield the desired peptide sequence.

- Purification : Employing methods such as high-performance liquid chromatography (HPLC) to isolate pure compounds.

This compound exhibits several biological activities, primarily attributed to its incorporation into peptide sequences that interact with various biological targets:

- Antioxidant Activity : The thiol group can participate in redox reactions, potentially scavenging free radicals and protecting cells from oxidative stress.

- Peptide Inhibition : When incorporated into peptides, it may enhance binding affinity to target proteins, thereby inhibiting specific biological pathways.

Case Studies and Research Findings

-

Complement System Inhibition :

- A study demonstrated that peptides containing thioether analogues like this compound showed significant inhibition of complement activation pathways. This was assessed through kinetic assays measuring binding affinities to complement component C3b, indicating potential therapeutic applications in autoimmune diseases .

-

Cancer Therapeutics :

- Research indicated that peptides synthesized with this compound exhibited cytotoxic effects on cancer cell lines by modulating signaling pathways associated with cell proliferation and apoptosis . The incorporation of this compound into therapeutic peptides could enhance their efficacy against tumors.

- Enzyme Inhibition Studies :

Data Table: Biological Activities of this compound

Q & A

Q. What are the recommended storage conditions for Fmoc-β-HomoCys(Trt)-OH to ensure stability during peptide synthesis?

- Methodological Answer : Fmoc-β-HomoCys(Trt)-OH should be stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month) . Prior to use, warm the compound to 37°C and sonicate for 5–10 minutes to improve solubility in DMSO (100 mg/mL). Solutions should be prepared fresh to avoid degradation, particularly thiol oxidation .

Q. How can researchers optimize solubility of Fmoc-β-HomoCys(Trt)-OH in DMSO for stock solution preparation?

- Methodological Answer : For optimal solubility:

- Dissolve the compound in pre-warmed DMSO (37°C) .

- Use ultrasonic bath treatment for 10–15 minutes to disrupt crystalline aggregates.

- Avoid prolonged storage of stock solutions (>24 hours) to prevent Trt-group hydrolysis. If precipitation occurs, repeat sonication and centrifuge at 10,000 × g for 5 minutes .

Q. What analytical methods are commonly used to verify the purity and enantiomeric integrity of Fmoc-β-HomoCys(Trt)-OH in SPPS?

- Methodological Answer :

- HPLC with UV detection (220 nm) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area).

- Chiral HPLC or circular dichroism (CD) to confirm enantiomeric purity (>99.8% for D/L isomers).

- Mass spectrometry (ESI-MS) to verify molecular weight (observed [M+H]⁺: 600.3 for C₃₈H₃₃NO₄S) .

Advanced Research Questions

Q. In Fmoc-SPPS, how does the choice of activation reagent impact racemization risk when incorporating Fmoc-β-HomoCys(Trt)-OH, and what base is recommended to mitigate this?

- Methodological Answer :

- Symmetrical anhydride (DIPCDI/HOBt activation) minimizes racemization (<0.5%) due to reduced basicity during coupling.

- Uronium reagents (HBTU/HATU) require collidine (instead of DIEA) as a base to maintain pH < 9, preventing β-elimination of the Trt group.

- Racemization risk increases with prolonged coupling times (>2 hours) or elevated temperatures (>25°C). Monitor by chiral HPLC post-cleavage .

Q. How do manual vs. microfluidics-based formulation methods affect the particle size and PDI of drug delivery systems using Fmoc-β-HomoCys(Trt)-OH?

- Methodological Answer :

- Manual batch mixing produces particles with larger sizes (200–300 nm) and higher PDI (0.3–0.4) due to inconsistent shear forces.

- Microfluidics enables precise control of flow rates, yielding monodisperse nanoparticles (120–150 nm) with PDI < 0.2. Critical parameters include:

- Total flow rate: 1–2 mL/min.

- Aqueous/organic phase ratio: 3:1.

- Solvent choice (THF > DMF for faster nanoprecipitation) .

Q. What strategies resolve contradictions between reported deprotection efficiencies of the Trt group in Fmoc-β-HomoCys(Trt)-OH under different TFA concentrations?

- Methodological Answer :

- Low TFA (1–5% v/v) in DCM removes the Trt group in 30–60 minutes but risks incomplete deprotection (~85–90% yield).

- High TFA (95% v/v) with triisopropylsilane (TIS, 2.5% v/v) achieves >98% deprotection in 20 minutes but may cleave acid-labile peptide bonds.

- Validation method : Use Ellman’s assay post-deprotection to quantify free thiols. Adjust TFA concentration based on peptide sequence stability .

Specialized Applications

Q. How can Fmoc-β-HomoCys(Trt)-OH be utilized in β-turn peptidomimetics for antimicrobial peptide design?

- Methodological Answer :

- Incorporate the compound at positions i+1 and i+2 of β-turns to stabilize helical conformations via thiol-mediated hydrogen bonding.

- Post-SPPS, remove the Trt group and perform native chemical ligation with C-terminal thioesters for cyclization.

- Validate β-turn formation via NMR (NOESY) and FTIR amide I band analysis (1650–1660 cm⁻¹ for α-helix; 1680–1700 cm⁻¹ for β-sheet) .

Q. What role does Fmoc-β-HomoCys(Trt)-OH play in pH-responsive drug delivery systems?

- Methodological Answer :

- The Trt group provides thiol protection during nanoparticle assembly. Post-administration, acidic tumor microenvironments (pH 6.5–6.8) trigger Trt cleavage, releasing payloads.

- Optimize release kinetics by adjusting Trt-to-payload molar ratios (1:2 to 1:5). Monitor release via fluorescence quenching assays (e.g., doxorubicin fluorescence recovery at 590 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.